REACTION_CXSMILES
|
C(O[C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1)C.[CH2:11]([Mg]Br)[CH3:12]>C(OCC)C.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[CH2:11]1[C:4]2([CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH2:5]2)[CH2:12]1
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
C(C)OC1=CC(CCC1)=O
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
55 mL
|
Type
|
catalyst
|
Smiles
|
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temperature for another two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by the careful addition of water (250 mL)
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Type
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FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
rinsed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separatory funnel
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Type
|
ADDITION
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Details
|
p-toluenesulfonic acid monohydrate (2 g) was added to the organic layer, which
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Type
|
STIRRING
|
Details
|
was stirred at room temperature for two days
|
Duration
|
2 d
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |